(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate
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Overview
Description
(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate is an organic compound characterized by the presence of a chlorophenyl group, a nitrobenzoate moiety, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-nitrobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, ethanol.
Substitution: Amines, thiols, organic solvents.
Major Products Formed
Oxidation: 3-amino-4-chlorophenylmethylideneamino benzoate.
Reduction: 4-chlorophenylmethylideneamino 3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-[(4-bromophenyl)methylidene]amino 3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
(E)-[(4-fluorophenyl)methylidene]amino 3-nitrobenzoate: Similar structure but with a fluorine atom instead of chlorine.
(E)-[(4-methylphenyl)methylidene]amino 3-nitrobenzoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4/c15-12-6-4-10(5-7-12)9-16-21-14(18)11-2-1-3-13(8-11)17(19)20/h1-9H/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGPVNLCAQLRJO-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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